molecular formula C8H5FN2S B8590795 2-fluoro-5-(1,3-thiazol-2-yl)pyridine

2-fluoro-5-(1,3-thiazol-2-yl)pyridine

Cat. No. B8590795
M. Wt: 180.20 g/mol
InChI Key: RYYRZKHKRWYZOG-UHFFFAOYSA-N
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Patent
US09334279B2

Procedure details

To a 7 mL dram vial equipped with a stir bar was added 5-bromo-2-fluoropyridine (500 mg, 2.84 mmol) and Pd(dppf)Cl2 (104 mg, 0.142 mmol). The vial was sealed with a septum cap and then placed under N2 atm. To the vial was added thiazol-2-ylzinc(II) bromide in THF (6 mL, 3.00 mmol). The vial was placed in a 65° C. heating block with stirring for 2.5 h. The reaction solution was transfered to a 125 mL separatory funnel and was diluted with sat. aq. NaHCO3 (50 mL) upon which a significant amount of a white solid precipitated. The mixture was extracted with EtOAc (2×50 mL). The combined organics were washed with brine (50 mL); dried over MgSO4; filtered; then concentrated in vacuo. The resulting was subjected to silica gel chromatography (hexanes:EtOAc) to afford 2-(6-fluoropyridin-3-yl)thiazole as a white solid, 303 mg (59%). 1H-NMR (500 MHz, CDCl3) δ 8.80 (d, J=2.5 Hz, 1H), 8.39 (ddd, J=8.5, 7.4, 2.5 Hz, 1H), 7.92 (d, J=3.3 Hz, 1H), 7.42 (d, J=3.3 Hz, 1H), 7.07-7.03 (m, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[Br-].[S:10]1[CH:14]=[CH:13][N:12]=[C:11]1[Zn+].C1COCC1>C([O-])(O)=O.[Na+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:8][C:5]1[N:6]=[CH:7][C:2]([C:11]2[S:10][CH:14]=[CH:13][N:12]=2)=[CH:3][CH:4]=1 |f:1.2,4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
104 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].S1C(=NC=C1)[Zn+]
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 7 mL dram vial equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a septum
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
was placed in a 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating block
CUSTOM
Type
CUSTOM
Details
The reaction solution was transfered to a 125 mL separatory funnel
CUSTOM
Type
CUSTOM
Details
precipitated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CC=C(C=N1)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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